molecular formula C16H14N2O3 B286492 4-amino-2-(3-methoxybenzyl)-1H-isoindole-1,3(2H)-dione

4-amino-2-(3-methoxybenzyl)-1H-isoindole-1,3(2H)-dione

Cat. No. B286492
M. Wt: 282.29 g/mol
InChI Key: OOMXPVHDUGIAIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-2-(3-methoxybenzyl)-1H-isoindole-1,3(2H)-dione is a chemical compound that belongs to the class of isoindoline derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis.

Mechanism of Action

The mechanism of action of 4-amino-2-(3-methoxybenzyl)-1H-isoindole-1,3(2H)-dione is not fully understood. However, studies have suggested that this compound exerts its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair.
Biochemical and Physiological Effects:
Studies have shown that 4-amino-2-(3-methoxybenzyl)-1H-isoindole-1,3(2H)-dione can induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest. Additionally, this compound has been shown to exhibit antioxidant activity and can protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-amino-2-(3-methoxybenzyl)-1H-isoindole-1,3(2H)-dione in lab experiments is its high purity and yield. This compound is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on 4-amino-2-(3-methoxybenzyl)-1H-isoindole-1,3(2H)-dione. One of the most promising directions is the development of new drugs based on this compound. Studies have shown that this compound exhibits potent antitumor activity and can be used as a lead compound for the development of new cancer drugs. Additionally, this compound has shown potential as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in other fields, such as materials science and organic synthesis.
In conclusion, 4-amino-2-(3-methoxybenzyl)-1H-isoindole-1,3(2H)-dione is a chemical compound that has shown significant potential in scientific research. This compound can be synthesized through several methods and can be used in various applications, including medicinal chemistry, materials science, and organic synthesis. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in other fields.

Synthesis Methods

The synthesis of 4-amino-2-(3-methoxybenzyl)-1H-isoindole-1,3(2H)-dione can be achieved through several methods. One of the most common methods involves the reaction of 4-nitro-2-(3-methoxybenzyl)-1H-isoindole-1,3(2H)-dione with hydrazine hydrate, followed by reduction with sodium dithionite. This method yields the desired compound with high purity and yield.

Scientific Research Applications

The potential applications of 4-amino-2-(3-methoxybenzyl)-1H-isoindole-1,3(2H)-dione in scientific research are diverse. One of the most promising applications is in medicinal chemistry, where this compound has shown significant potential as a lead compound for the development of new drugs. Studies have shown that this compound exhibits potent antitumor activity and can induce apoptosis in cancer cells.

properties

Molecular Formula

C16H14N2O3

Molecular Weight

282.29 g/mol

IUPAC Name

4-amino-2-[(3-methoxyphenyl)methyl]isoindole-1,3-dione

InChI

InChI=1S/C16H14N2O3/c1-21-11-5-2-4-10(8-11)9-18-15(19)12-6-3-7-13(17)14(12)16(18)20/h2-8H,9,17H2,1H3

InChI Key

OOMXPVHDUGIAIP-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)CN2C(=O)C3=C(C2=O)C(=CC=C3)N

Canonical SMILES

COC1=CC=CC(=C1)CN2C(=O)C3=C(C2=O)C(=CC=C3)N

Origin of Product

United States

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